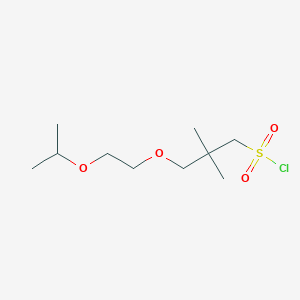
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is a chemical compound with a complex structure that includes an isopropoxyethoxy group, a dimethylpropane backbone, and a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-ol. This intermediate is then reacted with thionyl chloride (SOCl2) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperatures to control the reaction rate.
Major Products Formed
Sulfonamide Derivatives: Formed when reacted with amines.
Sulfonate Ester Derivatives: Formed when reacted with alcohols.
Sulfonic Acid: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules to study protein function and interactions.
Medicine: Potential use in the development of new pharmaceuticals due to its ability to form stable sulfonamide bonds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable sulfonamide and sulfonate ester bonds, which are crucial in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Isopropoxyethoxy)methylphenol: Another compound with an isopropoxyethoxy group, used as an intermediate in organic synthesis.
Bisoprolol: A beta-blocker with a similar isopropoxyethoxy group, used in the treatment of cardiovascular diseases.
Uniqueness
3-(2-Isopropoxyethoxy)-2,2-dimethylpropane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with an isopropoxyethoxy-dimethylpropane backbone.
Propiedades
Fórmula molecular |
C10H21ClO4S |
|---|---|
Peso molecular |
272.79 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-(2-propan-2-yloxyethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-9(2)15-6-5-14-7-10(3,4)8-16(11,12)13/h9H,5-8H2,1-4H3 |
Clave InChI |
RCKAQRMNNMMJRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCC(C)(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


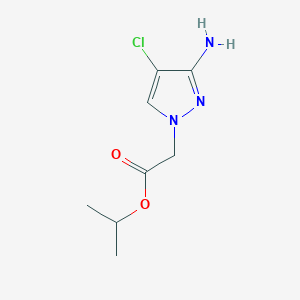
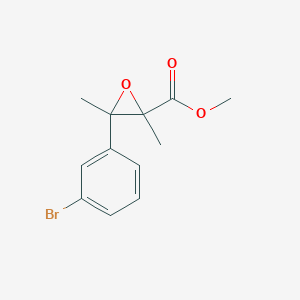

amine hydrochloride](/img/structure/B13472965.png)
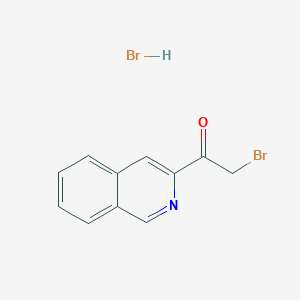

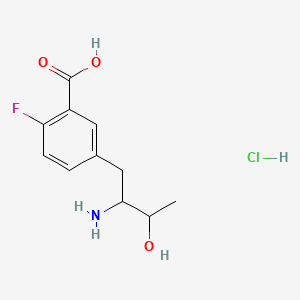
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
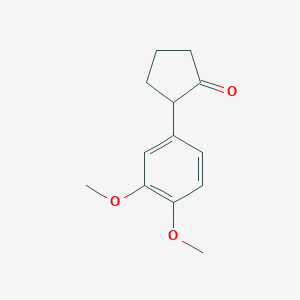
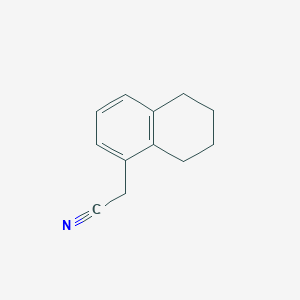

![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)

